molecular formula C22H17BrN4O3S B2601475 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1105223-28-6

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2601475
CAS No.: 1105223-28-6
M. Wt: 497.37
InChI Key: DCSRQZKNZPVQAC-UHFFFAOYSA-N
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Description

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, a dihydropyridinone moiety, and a methylsulfanyl-substituted phenylacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The bromophenyl group is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).

The dihydropyridinone moiety is synthesized through a Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia or primary amines. The final step involves coupling the oxadiazole and dihydropyridinone intermediates with the methylsulfanyl-substituted phenylacetamide through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms and high-throughput screening methods can aid in the rapid optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural complexity and functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and bromophenyl group may facilitate binding to active sites, while the dihydropyridinone moiety could interact with hydrophobic pockets. The methylsulfanyl group may enhance the compound’s lipophilicity, aiding in membrane permeability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to cetylpyridinium chloride and domiphen bromide, 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide features a more complex structure with multiple functional groups, which may confer unique biological activities and chemical reactivity. The presence of the oxadiazole ring and dihydropyridinone moiety distinguishes it from simpler compounds like cetylpyridinium chloride and domiphen bromide, potentially offering a broader range of applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3S/c1-31-17-5-2-4-16(12-17)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)14-7-9-15(23)10-8-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSRQZKNZPVQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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